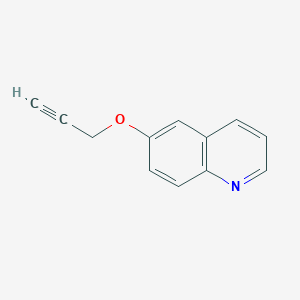
Quinoline, 6-(2-propynyloxy)-
Übersicht
Beschreibung
Quinoline, 6-(2-propynyloxy)- is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core with a 6-(2-propynyloxy) substituent, making it a unique and valuable molecule for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-(2-propynyloxy)- can be achieved through various methods. One common approach involves the reaction of 6-hydroxyquinoline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Quinoline, 6-(2-propynyloxy)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more sustainable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 6-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield 6-(2-propynyloxy)quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: 6-(2-propynyloxy)quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Quinoline, 6-(2-propynyloxy)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and monitoring cellular processes.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It has shown promise in inhibiting the growth of certain cancer cell lines and pathogens.
Industry: Utilized in the development of dyes, catalysts, and materials with specific electronic properties
Wirkmechanismus
The mechanism of action of Quinoline, 6-(2-propynyloxy)- involves its interaction with various molecular targets and pathways. In medicinal applications, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, its ability to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
6-Hydroxyquinoline: A precursor in the synthesis of Quinoline, 6-(2-propynyloxy)-.
2-Propynyloxyquinoline: A structural isomer with different substitution patterns.
Uniqueness
Quinoline, 6-(2-propynyloxy)- stands out due to its unique substitution at the 6-position, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific molecular targets, making it a valuable compound for targeted therapeutic applications and advanced material development .
Eigenschaften
IUPAC Name |
6-prop-2-ynoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-8-14-11-5-6-12-10(9-11)4-3-7-13-12/h1,3-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZAQONFVQVLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80769582 | |
| Record name | 6-[(Prop-2-yn-1-yl)oxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80769582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139457-31-1 | |
| Record name | 6-[(Prop-2-yn-1-yl)oxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80769582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



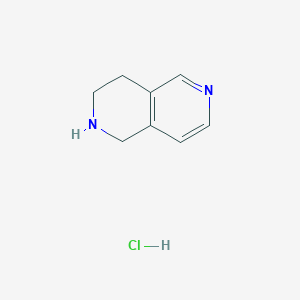
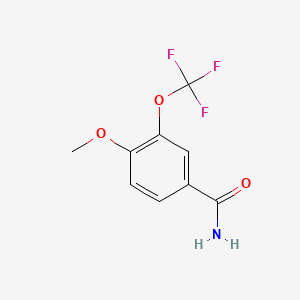
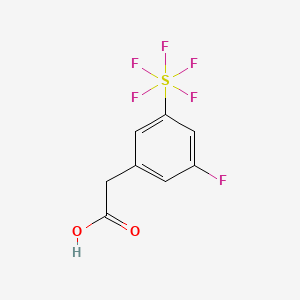
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)
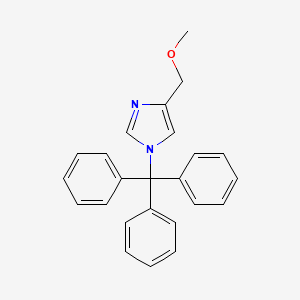
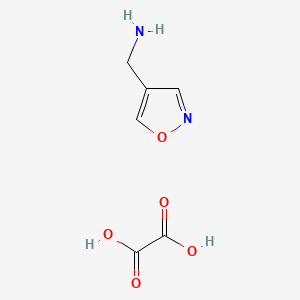
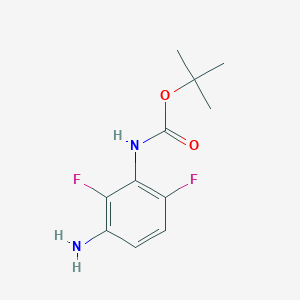
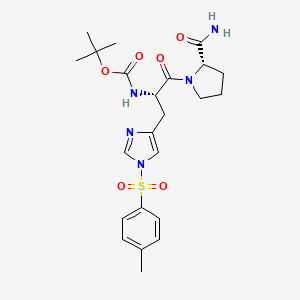
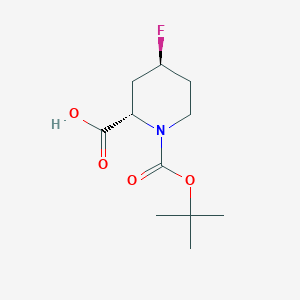
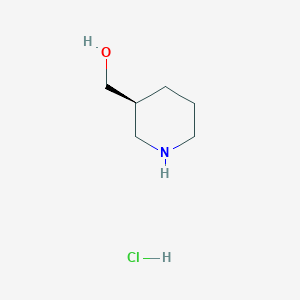
![2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid](/img/structure/B1401394.png)
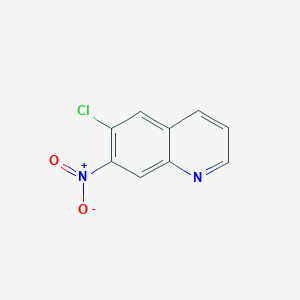
![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)
